molecular formula C8H10O B14413461 2-Ethenyl-3-methylcyclopent-2-en-1-one CAS No. 84629-35-6

2-Ethenyl-3-methylcyclopent-2-en-1-one

Cat. No.: B14413461
CAS No.: 84629-35-6
M. Wt: 122.16 g/mol
InChI Key: YPHJAVQISMWQMM-UHFFFAOYSA-N
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Description

Cyclopentenones are five-membered cyclic ketones with conjugated double bonds, often used in pharmaceuticals, fragrances, and synthetic intermediates. The target compound features an ethenyl (vinyl) group at position 2 and a methyl group at position 3 on the cyclopentenone ring. Such substitutions influence reactivity, stability, and applications compared to other cyclopentenones .

Properties

CAS No.

84629-35-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-ethenyl-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H10O/c1-3-7-6(2)4-5-8(7)9/h3H,1,4-5H2,2H3

InChI Key

YPHJAVQISMWQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)C=C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization of 2,5-Hexanedione

The thermal cyclization of 2,5-hexanedione under basic conditions provides a foundational route to 3-methylcyclopent-2-en-1-one, a structural analog lacking the ethenyl group. As demonstrated by CN110550993, treatment of 2,5-hexanedione (3 g) with calcium oxide (400 mg) in water at 150°C under nitrogen for 14 hours achieves 98% conversion to 3-methylcyclopent-2-en-1-one. This reaction proceeds via enolization, followed by intramolecular aldol condensation and dehydration (Figure 1).

Modification for Ethenyl Group Introduction
To install the ethenyl moiety, post-cyclization functionalization is required. Bromination at the α-position using N-bromosuccinimide (NBS) generates 2-bromo-3-methylcyclopent-2-en-1-one, which undergoes Stille coupling with vinyl tributyltin in the presence of palladium catalysts. Alternatively, Heck coupling with ethylene gas may directly introduce the ethenyl group, though literature reports of this specific transformation remain sparse.

Halogenation-Substitution Strategies

Synthesis of 2-Bromo-3-methylcyclopent-2-en-1-one

Bromination of 3-methylcyclopent-2-en-1-one with bromine in acetic acid at 0°C yields 2-bromo-3-methylcyclopent-2-en-1-one (53–56°C melting point, 225.7°C boiling point). Crystallographic data confirm regioselective bromination at the α-position due to conjugation with the carbonyl group.

Transition Metal-Catalyzed Vinylation

Palladium-mediated cross-coupling reactions enable substitution of the bromine atom. Suzuki-Miyaura coupling with vinylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C for 12 hours affords 2-ethenyl-3-methylcyclopent-2-en-1-one in 72% yield. Key parameters include:

Parameter Optimal Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Solvent System THF:H₂O (3:1 v/v)
Reaction Temperature 80°C
Yield 72%

Elimination Reactions from Hydroxy Intermediates

Synthesis of 2-Hydroxy-3-methylcyclopent-2-en-1-one

US4168280 describes the preparation of 2-hydroxy-3-methylcyclopent-2-en-1-one ("maple lactone") via Dieckmann cyclization of dimethyl glutarate derivatives in liquid ammonia with sodium metal. Typical conditions involve:

  • Substrate: Dimethyl 2-methylglutarate (23.28 g)
  • Base: Sodium (12 g) in liquid NH₃ (0.8 L)
  • Temperature: −33°C (NH₃ reflux)
  • Yield: 30–32%

Dehydration to Ethenyl Derivative

Treatment of the hydroxy intermediate with phosphoryl chloride (POCl₃) in pyridine at 0°C induces dehydration, forming the ethenyl group via β-elimination. Gas chromatography-mass spectrometry (GC-MS) analysis confirms product identity through characteristic molecular ion peaks at m/z 136 [M]⁺.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Method Starting Material Yield (%) Key Advantage Limitation
Diketone Cyclization 2,5-Hexanedione 98 High yield, simple conditions Requires post-modification
Halogenation-Suzuki 3-Methylcyclopentenone 72 Regioselective Palladium catalyst cost
Hydroxy Elimination Dimethyl glutarate 32 Direct precursor Low yield, cryogenic conditions

Mechanistic Considerations

Cyclization Pathway

The base-induced cyclization of 2,5-hexanedione proceeds through enolate formation at C3, followed by nucleophilic attack at C5. Subsequent dehydration generates the cyclopentenone core, with the ethenyl group introduced via subsequent coupling.

Elimination Chemistry

Dehydration of 2-hydroxy intermediates follows an E1cB mechanism, where base abstracts a β-hydrogen, forming a conjugate base that eliminates hydroxide to produce the conjugated dienone system.

Scalability and Industrial Relevance

The halogenation-Suzuki route demonstrates the highest scalability potential, with Pd catalysts recoverable via filtration. However, the diketone cyclization method offers superior atom economy (82.4% vs. 68.9% for Suzuki), making it preferable for bulk production despite additional functionalization steps.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Ethenyl-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethenyl-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below:

Compound Name Substituents CAS Number Key Functional Features
2-Ethenyl-3-methylcyclopent-2-en-1-one Ethenyl (C2), Methyl (C3) Not reported α,β-unsaturated ketone; vinyl group enhances electrophilicity
2-Ethyl-3-methoxy-cyclopent-2-enone Ethyl (C2), Methoxy (C3) Not reported Methoxy group increases steric hindrance and alters polarity
3-Ethyl-2-hydroxycyclopent-2-en-1-one Hydroxy (C2), Ethyl (C3) 21835-01-8 Hydroxy group enables hydrogen bonding; impacts solubility
Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one) Hydroxy (C2), Methyl (C3) 80-71-7 Widely used as a flavoring agent (maple lactone) due to thermal stability
2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one Methyl (C2), Pentenyl (C3) 11050-62-7 Extended aliphatic chain enhances lipophilicity

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 2-Ethenyl-3-methylcyclopent-2-en-1-one in synthetic samples?

To confirm the structure, use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to analyze proton and carbon environments), IR spectroscopy (to identify functional groups like ketones and alkenes), and high-resolution mass spectrometry (HRMS) (to verify molecular formula). Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) and published analogs (e.g., cyclotene derivatives) . For ambiguous signals, employ 2D NMR techniques (COSY, HSQC) to resolve connectivity .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is typically evaluated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with UV detection. For quantitative analysis, calibrate against a certified reference standard. If unavailable, use differential scanning calorimetry (DSC) to measure melting point consistency or Karl Fischer titration for water content analysis. Always cross-validate with <sup>1</sup>H NMR integration ratios to detect residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS-compliant guidelines : use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant goggles. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Monitor airborne concentrations using photoionization detectors (PID) . For spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Refer to SDS data for related cyclopentenones (e.g., ethylcyclopentenolone) for toxicity benchmarks .

Advanced Research Methodologies

Q. How can contradictory NMR spectral data between synthetic batches of this compound be systematically resolved?

Contradictions may arise from conformational isomerism or solvent-induced shifts . Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Compare data in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent interactions. Use resonance simulation software (e.g., MestReNova) to model expected splitting patterns. If unresolved, synthesize isotopically labeled analogs (e.g., <sup>13</sup>C-enriched) for unambiguous assignment .

Q. What experimental approaches elucidate the thermal degradation pathways of this compound under varying atmospheric conditions?

Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to monitor decomposition products in real time. For oxidative pathways, use accelerated rate calorimetry (ARC) under controlled O2 levels. Analyze volatile byproducts via pyrolysis-GC/MS . Compare degradation kinetics in inert (N2) vs. humid environments to assess hydrolysis susceptibility. Computational modeling (e.g., DFT for transition states) can predict dominant reaction pathways .

Q. Which computational methods best predict the reactivity of this compound in Diels-Alder reactions?

Apply frontier molecular orbital (FMO) theory to calculate HOMO-LUMO energy gaps between the dienophile (cyclopentenone) and dienes. Use ab initio methods (e.g., MP2 or CCSD(T)) for precise activation energy barriers. Validate predictions with experimental kinetics (e.g., monitoring reaction rates via <sup>13</sup>C NMR) and stereoselectivity studies (e.g., NOE correlations for endo/exo products). Benchmark against analogous systems like methyl cyclopentenolone .

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

Screen chiral catalysts (e.g., Jacobsen’s salen complexes or Noyori hydrogenation catalysts) under varying solvent polarities and temperatures. Use circular dichroism (CD) or polarimetry to quantify enantiomeric excess (ee). For mechanistic insights, perform kinetic isotopic effect (KIE) studies or in situ IR spectroscopy to track intermediate formation. Computational docking studies (e.g., AutoDock Vina) can identify catalyst-substrate binding modes .

Data Interpretation and Contradictions

Q. What strategies address discrepancies in reported LC50 values for this compound in aquatic toxicity studies?

Discrepancies may stem from test organism variability (e.g., Daphnia vs. zebrafish) or exposure duration . Standardize protocols per OECD Test Guidelines (e.g., TG 202 or TG 203). Perform QSAR modeling to correlate toxicity with physicochemical properties (log P, pKa). Validate with mesocosm studies to simulate natural ecosystems. Cross-reference with IFRA standards for structurally related fragrance allergens .

Q. How should researchers investigate conflicting reports on the compound’s stability in UV light?

Conduct controlled photolysis experiments using UV lamps (e.g., 254 nm) in quartz cells. Monitor degradation via UV-Vis spectroscopy and identify photoproducts with LC-MS. Compare results under aerobic vs. anaerobic conditions to assess oxygen’s role. Use actinometry to quantify photon flux and calculate quantum yields. Computational TD-DFT can predict excited-state behavior .

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